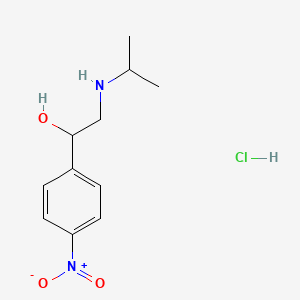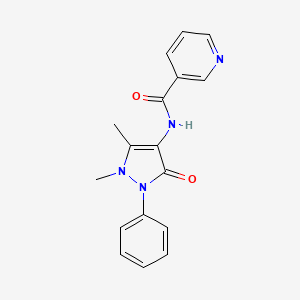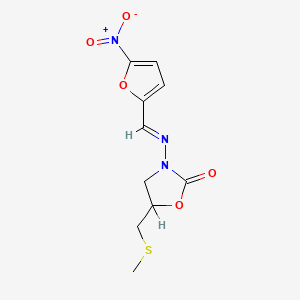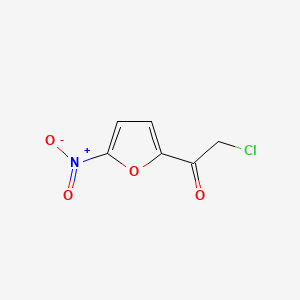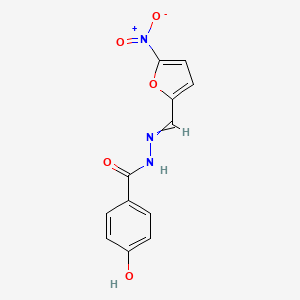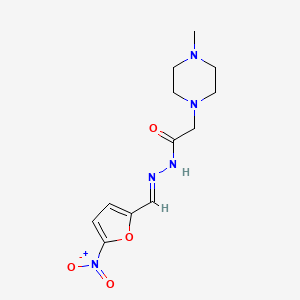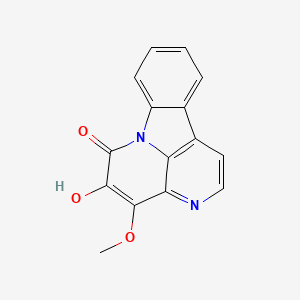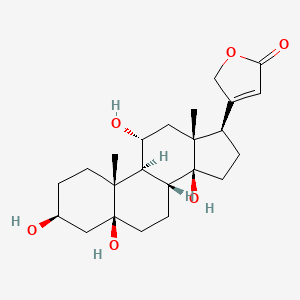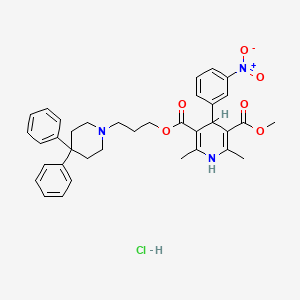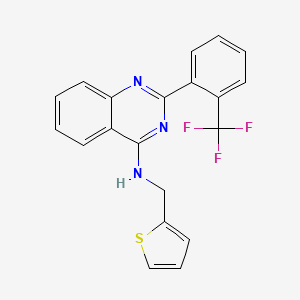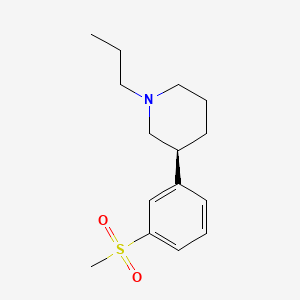
Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-
Overview
Description
“Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-” is a chemical compound with the linear formula C12H18O2N1Cl1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=S©(C1=CC([C@H]2CNCCC2)=CC=C1)=O.Cl . The molecular formula is C12H17NO2S . The compound has a molecular weight of 239.34 g/mol .Physical And Chemical Properties Analysis
This compound is a solid . It has a topological polar surface area of 54.6 Ų . The compound has a complexity of 320 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has two rotatable bonds .Scientific Research Applications
Anticancer Applications
- Scientific Field : Pharmacology of Anti-Cancer Drugs .
- Summary of the Application : Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum). Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed . Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia. Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Results or Outcomes : Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . Piperine reduces the level of Bcl-2 and increases the level of Bax-2 and this high Bax:Bcl-2 ratio leading to initiation of caspase 9/3 dependent apoptosis in lung cancer cells and piperidine along with maintaining high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G 1 /S phase transition of the cell cycle .
Antiviral Applications
- Scientific Field : Antiviral Pharmacology .
- Summary of the Application : Piperidine derivatives have been found to exhibit antiviral properties . These compounds can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs .
- Results or Outcomes : The antiviral properties of piperidine derivatives make them potential candidates for the development of new antiviral drugs .
Antimalarial Applications
- Scientific Field : Antimalarial Pharmacology .
- Summary of the Application : Piperidine derivatives have been found to exhibit antimalarial properties . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for malaria .
- Results or Outcomes : The antimalarial properties of piperidine derivatives make them potential candidates for the development of new antimalarial drugs .
Antimicrobial Applications
- Scientific Field : Antimicrobial Pharmacology .
- Summary of the Application : Piperidine derivatives have been found to exhibit antimicrobial properties . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
- Results or Outcomes : The antimicrobial properties of piperidine derivatives make them potential candidates for the development of new antimicrobial drugs .
Antifungal Applications
- Scientific Field : Antifungal Pharmacology .
- Summary of the Application : Piperidine derivatives have been found to exhibit antifungal properties . These compounds can inhibit the growth of various fungi, making them potential candidates for the development of new antifungal drugs .
- Results or Outcomes : The antifungal properties of piperidine derivatives make them potential candidates for the development of new antifungal drugs .
Safety And Hazards
properties
IUPAC Name |
(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)- | |
CAS RN |
146798-66-5 | |
| Record name | OSU 6162 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146798665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSU-6162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D21EQAQQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1678851.png)
![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
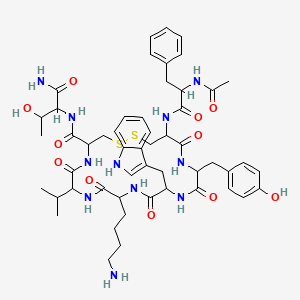
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)
